tetraoxidanium;iridium;2-pyridin-2-ylpropan-2-ol;dihydrate

Description

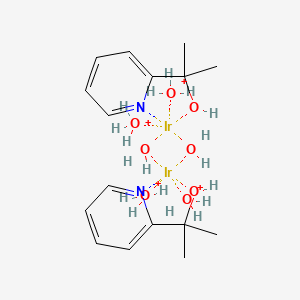

The compound tetraoxidanium; iridium; 2-pyridin-2-ylpropan-2-ol; dihydrate is a coordination complex comprising:

- Tetraoxidanium (H₄O₄⁺): A polyoxidanium ion, likely stabilizing the metal center through charge balance.

- Iridium (Ir): A transition metal known for catalytic applications, particularly in oxidation reactions and organometallic chemistry.

- 2-Pyridin-2-ylpropan-2-ol: A pyridine-derived ligand with a hydroxyl group at the propan-2-ol position, offering both σ-donor and π-acceptor properties for metal coordination.

- Dihydrate (2H₂O): Two water molecules of crystallization, influencing solubility and structural stability.

Properties

IUPAC Name |

tetraoxidanium;iridium;2-pyridin-2-ylpropan-2-ol;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H11NO.2Ir.6H2O/c2*1-8(2,10)7-5-3-4-6-9-7;;;;;;;;/h2*3-6,10H,1-2H3;;;6*1H2/p+4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYWBHVVHARALV-UHFFFAOYSA-R | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=N1)O.CC(C)(C1=CC=CC=N1)O.[OH3+].[OH3+].[OH3+].[OH3+].O.O.[Ir].[Ir] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38Ir2N2O8+4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraoxidanium;iridium;2-pyridin-2-ylpropan-2-ol;dihydrate typically involves the coordination of iridium with 2-pyridin-2-ylpropan-2-ol under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the coordination process. The reaction conditions, including temperature and pH, are carefully monitored to ensure the successful formation of the desired complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include steps such as purification through crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tetraoxidanium;iridium;2-pyridin-2-ylpropan-2-ol;dihydrate undergoes various chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, where it may act as an oxidizing agent.

Reduction: It can also undergo reduction reactions, where it may be reduced by suitable reducing agents.

Substitution: The ligands in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized forms of the compound, while substitution reactions may result in new iridium complexes with different ligands.

Scientific Research Applications

Tetraoxidanium;iridium;2-pyridin-2-ylpropan-2-ol;dihydrate has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.

Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer due to its ability to interact with DNA and other cellular components.

Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of tetraoxidanium;iridium;2-pyridin-2-ylpropan-2-ol;dihydrate involves its interaction with molecular targets through coordination chemistry. The iridium center can form bonds with various substrates, facilitating catalytic reactions. In biological systems, the compound may interact with DNA and proteins, leading to changes in cellular function and potentially inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Metal Center Comparison: Iridium vs. Other Metals

Iridium complexes are compared to analogous transition metal systems (e.g., titanium, platinum):

Key Insight : Iridium’s superior oxidative stability and catalytic versatility distinguish it from titanium (oxidizing utility) and platinum (bioactivity) .

Ligand Comparison: 2-Pyridin-2-ylpropan-2-ol vs. Other Pyridine Derivatives

The ligand 2-pyridin-2-ylpropan-2-ol is structurally compared to related pyridine alcohols:

Hydrate Comparison: Dihydrate vs. Anhydrous Forms

The dihydrate form is evaluated against anhydrous analogs for solubility and stability:

Key Insight : Dihydrate forms often exhibit higher aqueous solubility at elevated temperatures and improved crystallinity, critical for pharmaceutical formulations .

Research Implications and Gaps

- Catalytic Potential: The iridium-pyridinol system may outperform titanium-based catalysts in high-temperature oxidation reactions, though direct comparisons require further study .

- Pharmaceutical Relevance: Pyridine-propanol ligands resemble intermediates in antiviral and anticancer agents (e.g., triazole derivatives in ), suggesting untapped therapeutic applications .

- Hydration Effects : The dihydrate’s role in stabilizing iridium complexes under humid conditions remains unexplored but could mirror quercetin’s solubility profile .

Biological Activity

Tetraoxidanium;iridium;2-pyridin-2-ylpropan-2-ol;dihydrate is an iridium(IV) complex characterized by its unique coordination with 2-(pyridine-2-yl)-2-propanato ligands. This compound has garnered attention in recent research for its potential biological activities, particularly in catalysis and as a therapeutic agent. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 770.9 g/mol. The compound typically exists as a dimer in solution, where two iridium centers are coordinated by bidentate ligands, forming a square planar geometry around the iridium ion. The coordination sphere may also include water molecules, contributing to its hydration state.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 770.9 g/mol |

| Purity | 97% |

| Coordination Mode | Dimeric |

Catalytic Activity

Research has indicated that iridium complexes can function as catalysts in various chemical reactions, including the oxidation of water to oxygen, which is crucial in photosynthesis and artificial photosynthetic systems. The tetraoxidanium complex facilitates the transfer of electrons from water molecules to electron acceptors, enhancing its catalytic efficiency.

Antimicrobial Properties

Recent studies have begun to investigate the antimicrobial properties of iridium complexes. A study focusing on similar iridium compounds demonstrated significant antibacterial activity against various strains of bacteria, suggesting that this compound may possess similar properties. The mechanism is thought to involve the disruption of bacterial cell membranes and interference with metabolic processes.

Case Study: Anticancer Activity

A notable case study examined the anticancer potential of iridium complexes, including those similar to tetraoxidanium. In vitro studies showed that these compounds could induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The study highlighted that the presence of pyridine ligands enhances the cytotoxicity of iridium complexes, making them promising candidates for further development in cancer therapy.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Catalytic Activity | Efficient in water oxidation reactions |

| Antimicrobial Properties | Significant antibacterial effects observed |

| Anticancer Activity | Induces apoptosis in cancer cells via ROS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.